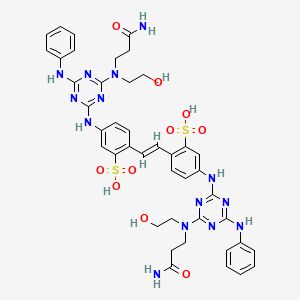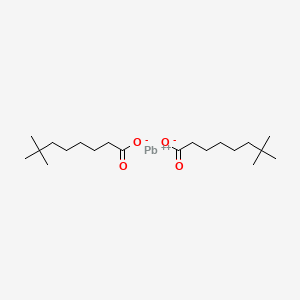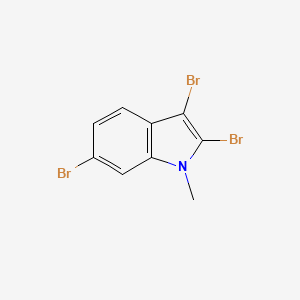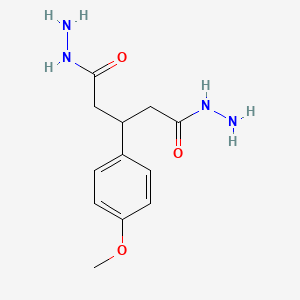
1,4-Bis(4-methylfuran-2-yl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-methylfuran-2-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two 4-methylfuran groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylfuran-2-yl)cyclohexane typically involves the cycloaddition of 4-methylfuran with cyclohexane derivatives under specific conditions. One common method is the Diels-Alder reaction, where 4-methylfuran acts as the diene and cyclohexene as the dienophile. The reaction is usually carried out at elevated temperatures and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium or gold nanoparticles supported on suitable substrates can be employed to enhance the reaction rate and selectivity. The use of nanomicelles in aqueous media has also been explored to drive the reaction under milder conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-methylfuran-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding lactones or other oxygenated products.
Reduction: Hydrogenation of the furan rings can yield tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires a metal catalyst such as palladium on carbon.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Lactones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(4-methylfuran-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-methylfuran-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The furan rings can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The cyclohexane ring provides structural stability and influences the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylbenzene: Similar in having two substituents on a cyclohexane ring but with methyl groups instead of furan rings.
1,4-Difuran-2-ylcyclohexane: Similar structure but with unsubstituted furan rings.
Uniqueness
1,4-Bis(4-methylfuran-2-yl)cyclohexane is unique due to the presence of 4-methylfuran groups, which impart distinct chemical and physical properties compared to other similar compounds. The methyl groups on the furan rings can influence the compound’s reactivity and interactions with other molecules .
Propiedades
Número CAS |
68769-11-9 |
|---|---|
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
4-methyl-2-[4-(4-methylfuran-2-yl)cyclohexyl]furan |
InChI |
InChI=1S/C16H20O2/c1-11-7-15(17-9-11)13-3-5-14(6-4-13)16-8-12(2)10-18-16/h7-10,13-14H,3-6H2,1-2H3 |
Clave InChI |
RJRPHPJRKSIDFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC(=C1)C2CCC(CC2)C3=CC(=CO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)




![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)


